Cas no 1314660-77-9 (1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile)
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile
- 1314660-77-9
- EN300-1858816
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- Inchi: 1S/C12H12FNO/c1-15-11-9(4-2-5-10(11)13)12(8-14)6-3-7-12/h2,4-5H,3,6-7H2,1H3
- InChI Key: KCOPMLHKHCZHNL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1OC)C1(C#N)CCC1
Computed Properties
- Exact Mass: 205.090292168g/mol
- Monoisotopic Mass: 205.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 33Ų
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858816-0.05g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 0.05g |
$864.0 | 2023-09-18 | ||
| Enamine | EN300-1858816-0.1g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 0.1g |
$904.0 | 2023-09-18 | ||
| Enamine | EN300-1858816-0.25g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 0.25g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1858816-0.5g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 0.5g |
$987.0 | 2023-09-18 | ||
| Enamine | EN300-1858816-1.0g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1858816-2.5g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 2.5g |
$2014.0 | 2023-09-18 | ||
| Enamine | EN300-1858816-5.0g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1858816-10.0g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1858816-1g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 1g |
$1029.0 | 2023-09-18 | ||
| Enamine | EN300-1858816-5g |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile |
1314660-77-9 | 5g |
$2981.0 | 2023-09-18 |
1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile
Introduction to 1-(3-Fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile (CAS No. 1314660-77-9)
1-(3-Fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile, with the CAS number 1314660-77-9, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of cyclobutyl nitriles and is characterized by its cyclobutane ring and the presence of a fluoro and methoxy substituent on the phenyl group. The combination of these functional groups imparts distinct physical and chemical properties, making it a valuable candidate for further research and development.
The molecular formula of 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile is C12H11FN2O, with a molecular weight of approximately 224.22 g/mol. Its chemical structure consists of a cyclobutane ring attached to a nitrile group, which is further substituted with a 3-fluoro-2-methoxyphenyl moiety. The presence of the fluorine atom and the methoxy group introduces polarity and electronic effects that can influence the compound's reactivity and biological activity.
In terms of physical properties, 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile is typically a solid at room temperature, with a melting point ranging from 85°C to 88°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various synthetic transformations and biological assays.
The synthesis of 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile can be achieved through several routes, including the reaction of 3-fluoro-2-methoxybenzonitrile with cyclobutanecarbonyl chloride followed by reduction to form the cyclobutyl nitrile. Another approach involves the coupling of 3-fluoro-2-methoxybenzaldehyde with cyclobutanecarbonitrile using transition metal catalysts. These synthetic methods have been optimized to yield high purity products, which are essential for subsequent applications in research and development.
Recent Research Developments:
In the field of medicinal chemistry, 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile has shown promise as a lead compound for the development of novel therapeutic agents. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of phosphodiesterase (PDE) enzymes, which are implicated in conditions such as Alzheimer's disease and chronic obstructive pulmonary disease (COPD).
Beyond its medicinal applications, 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile has also been explored for its use in materials science. Its unique electronic properties make it a suitable candidate for the development of organic semiconductors and optoelectronic devices. Recent studies have shown that this compound can be incorporated into polymer matrices to enhance their electrical conductivity and stability under various environmental conditions.
Safety Considerations:
While 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile is not classified as a hazardous material, it is important to handle it with care in laboratory settings. Standard safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
FUTURE PERSPECTIVES:
The future prospects for 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile are promising across multiple domains. In pharmaceutical research, ongoing efforts aim to optimize its structure for enhanced potency and selectivity against target enzymes. In materials science, further investigations are focused on improving its integration into advanced electronic devices and exploring new applications in energy storage systems.
In conclusion, 1-(3-fluoro-2-methoxyphenyl)cyclobutane-1-carbonitrile (CAS No. 1314660-77-9) represents a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development, paving the way for innovative solutions in various fields.
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